![molecular formula C19H19N3O B2474528 1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone CAS No. 57980-75-3](/img/structure/B2474528.png)
1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone
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Overview
Description
1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its diverse biological activities.
Scientific Research Applications
Signaling Molecule in Microbes and Gut Health
Indole serves as a signaling molecule in both bacteria and plants. In the human gut, it plays a role in microbial communication. Researchers have explored its impact on gut health, microbial interactions, and potential therapeutic applications. Additionally, indole’s flavor-enhancing properties make it relevant in the food industry .
Mechanism of Action
Target of Action
Indol-2-yl4-phenylpiperazinylketone, also known as F5791-3289 or 1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone, is a compound that belongs to the class of indole derivatives . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that the primary targets of this compound could be a variety of cellular receptors.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Indol-2-yl4-phenylpiperazinylketone may interact with its targets to modulate these biological activities.
Biochemical Pathways
Indole is a signaling molecule produced both by bacteria and plants Therefore, it’s possible that Indol-2-yl4-phenylpiperazinylketone could affect signaling pathways in cells
Pharmacokinetics
Many indole-containing drugs have been proven to have excellent pharmacokinetic and pharmacological effects .
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For example, environmental stress factors including abiotic stresses or biotic pathogens can contribute to major losses to global crop yields and cause food security threats . .
properties
IUPAC Name |
1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(18-14-15-6-4-5-9-17(15)20-18)22-12-10-21(11-13-22)16-7-2-1-3-8-16/h1-9,14,20H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTYTNLKTHIRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone |
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